5-Chloro-1,3-dihydrobenzoimidazol-2-one
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds structurally related to 5-Chloro-1,3-dihydrobenzoimidazol-2-one, has been extensively studied. For instance, Kefayati, Asghari, and Khanjanian (2012) demonstrated an efficient and reusable catalyst system for the synthesis of hydroquinazoline-2,5-diones, highlighting the versatility of benzimidazole synthesis under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Molecular Structure Analysis
Gürbüz, Tavman, Çinarli, and Boz (2016) conducted spectral and theoretical characterization of dichloro/dimethyl benzimidazoles, providing insights into their molecular geometry, energy values, and charge distributions, which are crucial for understanding the chemical behavior of benzimidazole derivatives (Gürbüz, Tavman, Çinarli, & Boz, 2016).
Chemical Reactions and Properties
Sa̧czewski, Sączewski, and Gdaniec (2001) explored the reactivity of 2-chloro-4,5-dihydroimidazole with N-nucleophiles, leading to the synthesis of compounds with structural resemblances to potent agonists of imidazoline receptors, indicating the compound's potential in synthesizing biologically active molecules (Sa̧czewski, Sączewski, & Gdaniec, 2001).
Physical Properties Analysis
The physical properties of benzimidazole derivatives have been studied through various spectroscopic techniques. Mary, Jojo, Panicker, Van Alsenoy, Ataei, and Yildiz (2014) conducted spectroscopic identification and quantum chemical studies on substituted benzimidazole, providing valuable data on vibrational frequencies, molecular electrostatic potential, and HOMO-LUMO analysis (Mary, Jojo, Panicker, Van Alsenoy, Ataei, & Yildiz, 2014).
Chemical Properties Analysis
Research on the chemical properties of benzimidazole derivatives, such as those by Neel and Zhao (2018), has shown the potential for these compounds in synthetic chemistry. They developed a method for the synthesis of substituted oxadiazoles, highlighting the chemical versatility and reactivity of benzimidazole-based compounds (Neel & Zhao, 2018).
Scientific Research Applications
1. Antimicrobial Agent Synthesis
5-Chloro-1,3-dihydrobenzoimidazol-2-one derivatives have been explored for their potential as antimicrobial agents. For example, a study focused on the synthesis of 5-fluorouracil-derived benzimidazoles, revealing that some compounds exhibited significant antibacterial and antifungal activities, comparable or even superior to reference drugs like norfloxacin and fluconazole (Fang et al., 2016). Another study utilized 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal for creating various heterocyclic systems, displaying promising antimicrobial and anticancer properties (Ibrahim et al., 2022).
2. DNA Interaction and Antiviral Properties
Certain derivatives of 5-Chloro-1,3-dihydrobenzimidazol-2-one have shown potential in interacting with DNA and demonstrating antiviral properties. For example, derivatives were found to effectively intercalate into calf thymus DNA, possibly blocking DNA replication and exerting antimicrobial activities (Zou et al., 1996). This suggests their utility in the development of novel antiviral agents.
3. Ferroelectric and Antiferroelectric Properties
Benzimidazole derivatives, including 5-Chloro-1,3-dihydrobenzimidazol-2-one, have been studied for their ferroelectric and antiferroelectric properties. These properties are relevant for applications in electronic devices and materials science. For instance, a study demonstrated the robust ferroelectricity of certain benzimidazoles at temperatures up to 400K (Horiuchi et al., 2012).
4. Molecular Docking Studies in Cancer Research
Benzimidazole derivatives have been subjected to molecular docking studies to evaluate their potential as cancer inhibitors. For example, an investigation into the structural features of certain benzimidazole compounds revealed their interactions with cancer-related proteins, providing insights into their potential use as cancer therapeutics (Shanmugapriya et al., 2022).
properties
IUPAC Name |
5-chloro-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGIQLYKEULMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278869 | |
Record name | 5-Chloro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-dihydrobenzoimidazol-2-one | |
CAS RN |
2034-23-3 | |
Record name | 2034-23-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.